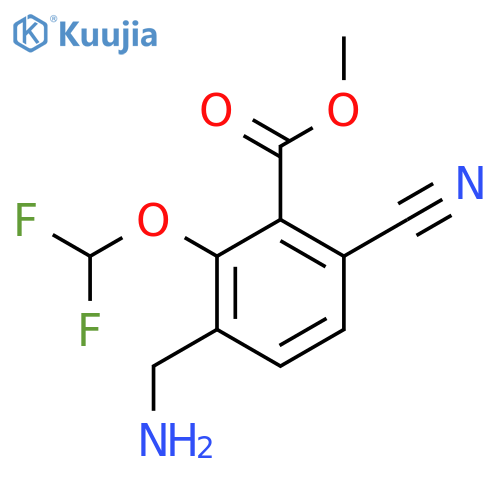

Cas no 1807221-80-2 (Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate)

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate

-

- インチ: 1S/C11H10F2N2O3/c1-17-10(16)8-6(4-14)2-3-7(5-15)9(8)18-11(12)13/h2-3,11H,5,15H2,1H3

- InChIKey: STIZTPUFMXVOED-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=O)OC)=C(C#N)C=CC=1CN)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 342

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 85.3

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008851-1g |

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate |

1807221-80-2 | 97% | 1g |

1,460.20 USD | 2021-06-21 |

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoateに関する追加情報

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate (CAS No. 1807221-80-2): A Comprehensive Overview

Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate, identified by its CAS number 1807221-80-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of benzoate derivatives that have garnered attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an aminomethyl group and a cyano substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis of Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate involves a series of well-defined chemical transformations that highlight the synthetic prowess in organic chemistry. The introduction of the aminomethyl group at the third position of the benzoate ring and the incorporation of a cyano group at the sixth position are critical steps that define the compound's structure. Additionally, the presence of a difluoromethoxy group at the second position enhances its electronic properties and influences its interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in benzoate derivatives due to their broad spectrum of biological activities. Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate has been studied for its potential pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The aminomethyl group, in particular, is known to enhance binding affinity to certain biological receptors, while the cyano group can influence metabolic stability and bioavailability. The difluoromethoxy substituent is also recognized for its ability to improve pharmacokinetic profiles by increasing lipophilicity and reducing metabolic degradation.

The compound's potential therapeutic applications have been explored in several preclinical studies. Researchers have investigated its effects on various disease models, including inflammation and cancer. The anti-inflammatory properties of Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate are attributed to its ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling cascades. Additionally, its antioxidant activity has been linked to its capacity to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The anticancer potential of this compound has also been a focus of recent research. Studies have shown that it can induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. The aminomethyl group plays a crucial role in these interactions by forming hydrogen bonds with specific amino acid residues on target proteins. Furthermore, the presence of the cyano group enhances its ability to penetrate cell membranes, improving intracellular delivery and efficacy.

The synthetic route for Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the functionalization of a benzoic acid derivative with an amine group to introduce the aminomethyl moiety. Subsequent reactions include the introduction of the cyano group via cyanation reactions, followed by selective methylation at the second position using a difluoromethoxy-substituted methylating agent. Each step is carefully optimized to minimize side reactions and maximize product formation.

The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) is essential for characterizing Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate accurately. These techniques provide detailed information about the compound's molecular structure, purity, and chemical properties. NMR spectroscopy is particularly useful for confirming the presence of specific functional groups, while MS helps determine molecular weight and fragmentation patterns. HPLC is employed for assessing purity and identifying impurities that may affect biological activity.

The pharmacokinetic profile of Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate has been evaluated in preclinical studies to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies have revealed that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic administration. The metabolic stability appears to be influenced by the presence of both the aminomethyl and cyano strong groups, which can undergo various enzymatic transformations in vivo.

The toxicity profile of this compound has been assessed through acute and chronic toxicity studies in animal models. Preliminary results indicate that Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate exhibits low acute toxicity at therapeutic doses but may cause some side effects at higher concentrations. Further studies are needed to fully characterize its long-term safety profile and identify any potential adverse effects.

The development of Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate as a drug candidate is an ongoing process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. Advances in computational chemistry and molecular modeling have accelerated the discovery process by allowing researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. These computational tools have also been instrumental in identifying new derivatives with improved pharmacological properties.

In conclusion, Methyl 3-amino methyl -6-cyano -2-(d if lu or o meth oxy ) ben z o ate (CAS No .1807221 -80 -2 ) is a promis ing com pound with significant potential in pharma ceutical research . Its unique structural features , including th e pres ence o f an am ine m ethyl gro up , a cy ano su bstitu te , an d a d if lu or o m eth oxy gro up , endow it with diverse bio logical act ivitie s an d make it a valuable scaffold for further stu dies . While further resea rch is nee ded to fully elucidat e i ts pharma cological pro file an d safe ty , th e preliminary da ta sug gest tha t thi s com pound holds promise as a lead mol ecule for develop ing new therapeutic agents . As resear ch contin ues t o evol ve , we can ex pect mo re insights into th e poten tial o f this inte resting compoun d an d i ts role i n future med icinal appl ications . p > article > response >

1807221-80-2 (Methyl 3-aminomethyl-6-cyano-2-(difluoromethoxy)benzoate) 関連製品

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

- 1421495-07-9(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-[2-(trifluoromethyl)benzoyl]piperidine)

- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 1190020-48-4(1-Naphthaldehyde-d7)

- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)